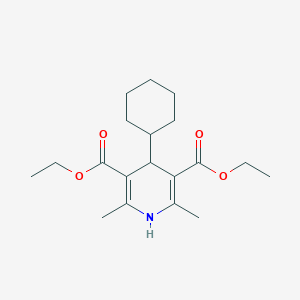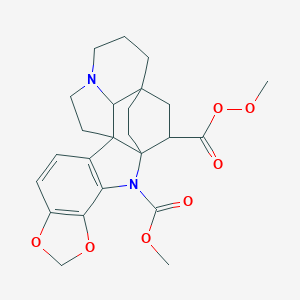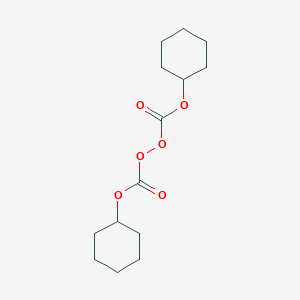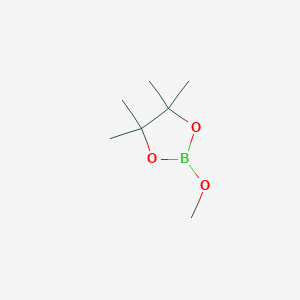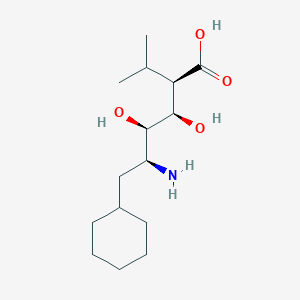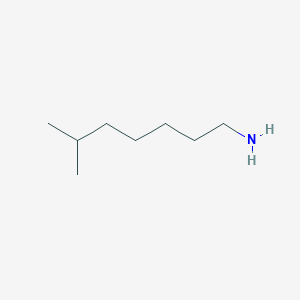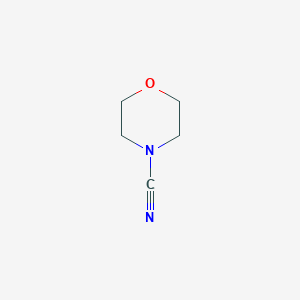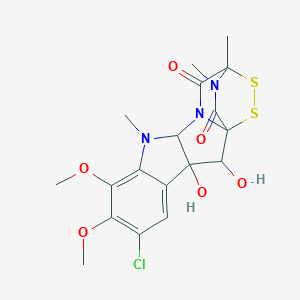
Guancydine
Overview
Description
Guancydine, also known as Guancidine, is a member of guanidines . It is used to treat muscle weakness and tiredness caused by the Eaton-Lambert syndrome, an autoimmune disorder that affects the nervous system . Guancydine works on the nervous system to restore muscle strength .
Synthesis Analysis
Guanidines, including Guancydine, have received much attention due to their important applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Synthetic preparation approaches to guanidines are still in great demand . Recent developments on synthetic methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .
Molecular Structure Analysis
The molecular formula of Guancydine is C7H14N4 . The IUPAC name is 1-cyano-2-(2-methylbutan-2-yl)guanidine . The InChI is InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11) .
Chemical Reactions Analysis
Guanidines, including Guancydine, are considered one of the most interesting organic molecules given their structural features and chemical properties . They present at the same time an aminal and an imine function, which helps understand its nucleophilic and electrophilic simultaneous character . The aminal function is responsible for the N-nucleophilic character, and for alkylation and acylation reactions . The electrophile character accounted by the imine function is important in catalytic systems and in cases of compounds with strong nucleophilic properties .
Physical And Chemical Properties Analysis
The molecular weight of Guancydine is 154.21 g/mol . The XLogP3-AA is 0.6 . It has a Hydrogen Bond Donor Count of 2 .
Scientific Research Applications
Antiseptic Applications
Guanidine compounds, including Guancydine, are used in solutions as antiseptics . These solutions are particularly useful in the sanitary treatment of premises to prevent the spread of resistant forms of pathogens .
Role in Non-Ribosomal Peptides
Guanidine natural products, such as Guancydine, are found in non-ribosomal peptides . These peptides have a wide range of biological activities and are often used in drug discovery .
Presence in Alkaloids
Guanidine is a common structural motif in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities .
Inclusion in Guanidine-Bearing Terpenes
Guanidine-bearing terpenes are another class of compounds where Guancydine is found . Terpenes are a large and diverse class of organic compounds, produced by a variety of plants, particularly conifers, which are often strong-smelling and serve to protect the plants that produce them .
Part of Polyketides
Guanidine is also a component of guanidine-bearing polyketides . Polyketides represent an important class of natural products with a wide range of biological activities and pharmaceutical applications .
Found in Shikimic Acid Derivatives
Shikimic acid derivatives bearing a guanidine group are another area where Guancydine is applied . These compounds are important in the biosynthesis of aromatic compounds in living organisms .
Role in pH Regulation
During injuries, the accumulation of intracellular protons leads to the activation of Na+/H+ exchanger, which exchanges intracellular H+ for extracellular Na+ to regulate intracellular pH . Guanidine compounds, including Guancydine, play a role in this process .
Biological Activities of Secondary Metabolites
Guanidine is a component of secondary metabolites that have various biological activities . These metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism, but they often have important ecological functions .
Mechanism of Action
Target of Action
Guanidine, also known as Guancidine, primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes .
Mode of Action
Guanidine acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological processes of the body.
Biochemical Pathways
Guanidine affects various biochemical pathways. It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The compound’s interaction with its targets can lead to changes in these pathways, affecting downstream effects.
Pharmacokinetics
Guanidine is rapidly absorbed and distributed in the body . . These properties impact the bioavailability of the compound, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of Guanidine’s action are primarily related to its interaction with its targets. It enhances the release of acetylcholine, which can affect nerve impulses . It also slows the rates of depolarization and repolarization of muscle cell membranes , which can influence muscle function.
Safety and Hazards
properties
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGEDRCVUKSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C(N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023115 | |
| Record name | Guancydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guancydine | |
CAS RN |
1113-10-6 | |
| Record name | N-Cyano-N′-(1,1-dimethylpropyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guancydine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guancydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guancidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANCYDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Y9TQ5U2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




